

Physicochemical Characteristics of 5-Carboxyindole: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Indole-5-carboxylic acid*

Cat. No.: *B178182*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 5-carboxyindole, a key heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its fundamental properties, outline experimental methodologies for their determination, and present its spectral data.

Core Physicochemical Properties

The fundamental physicochemical properties of 5-carboxyindole are summarized in the table below, providing a quantitative snapshot of its key characteristics.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ NO ₂	[1]
Molecular Weight	161.16 g/mol	[1]
Melting Point	211-213 °C	[1]
Boiling Point	287.44 °C (rough estimate)	[1]
pKa (Predicted)	4.40 ± 0.30	[1]
Solubility	Soluble in ethanol (50 mg/mL), dimethyl sulfoxide, and methanol.	[1][2]

Experimental Protocols for Physicochemical Characterization

Detailed methodologies for determining key physicochemical parameters are crucial for reproducible research and development. The following sections outline standard experimental protocols that can be applied to 5-carboxyindole.

Determination of Acid Dissociation Constant (pKa)

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and biological activity. A common and reliable method for pKa determination is through UV-Vis spectrophotometry.

Protocol: UV-Vis Spectrophotometric pH-Titration

- **Preparation of Stock Solution:** A concentrated stock solution of 5-carboxyindole is prepared in a suitable organic solvent, such as methanol or DMSO.
- **Preparation of Buffer Solutions:** A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.
- **Sample Preparation:** A small aliquot of the 5-carboxyindole stock solution is added to each buffer solution to a final concentration that gives a measurable absorbance (typically in the micromolar range).
- **UV-Vis Measurement:** The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range. For indole derivatives, this is typically between 200-400 nm.^{[3][4]}
- **Data Analysis:** The absorbance at a wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against the pH of the buffer solutions. The resulting sigmoidal curve is analyzed, and the pKa is determined as the pH at the inflection point of the curve.^[3]

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the traditional and most widely accepted method for the experimental determination of LogP.^{[5][6]}

Protocol: Shake-Flask Method

- **Solvent Saturation:** Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are mixed and shaken vigorously to ensure mutual saturation. The two phases are then separated.
- **Sample Preparation:** A known amount of 5-carboxyindole is dissolved in the water-saturated n-octanol or octanol-saturated water, depending on its anticipated solubility.
- **Partitioning:** The solution is then mixed with the other phase in a separatory funnel and shaken for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.
- **Phase Separation:** The mixture is allowed to stand until the two phases have clearly separated.
- **Concentration Analysis:** The concentration of 5-carboxyindole in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).^[5]
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.^{[5][6]}

Determination of Aqueous Solubility

Aqueous solubility is a critical property for drug candidates, as it directly impacts bioavailability. The shake-flask method is also considered the "gold standard" for determining thermodynamic solubility.

Protocol: Shake-Flask Method for Aqueous Solubility

- **Sample Preparation:** An excess amount of solid 5-carboxyindole is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
- **Equilibration:** The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.
- **Phase Separation:** The undissolved solid is removed from the saturated solution by centrifugation or filtration.
- **Concentration Analysis:** The concentration of 5-carboxyindole in the clear supernatant or filtrate is quantified using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
- **Result:** The determined concentration represents the thermodynamic aqueous solubility of 5-carboxyindole under the specified conditions.

Spectroscopic Data

Spectroscopic analysis provides invaluable information about the molecular structure and electronic properties of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

- **¹H NMR:** The proton NMR spectrum of 5-carboxyindole provides information on the number and chemical environment of the hydrogen atoms in the molecule.[7]
- **¹³C NMR:** The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments.[8]

Experimental Protocol for NMR Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of 5-carboxyindole.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or methanol-d₄. The choice of solvent can affect the chemical shifts of

labile protons (e.g., -NH and -COOH).

- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Filtration:** To remove any particulate matter that could affect the spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean NMR tube.
[\[9\]](#)
- **Analysis:** The prepared sample is then placed in the NMR spectrometer for analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 5-carboxyindole, characteristic peaks for the N-H stretch of the indole ring, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group are expected.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocol for Solid-State FT-IR (KBr Pellet Method)

- **Sample Grinding:** Grind a small amount of 5-carboxyindole (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent to infrared radiation.[\[13\]](#)
- **Pellet Formation:** Place the finely ground mixture into a pellet press and apply high pressure to form a thin, transparent pellet.[\[13\]](#)
- **Analysis:** The KBr pellet is then placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.[\[13\]](#)

UV-Vis Spectroscopy

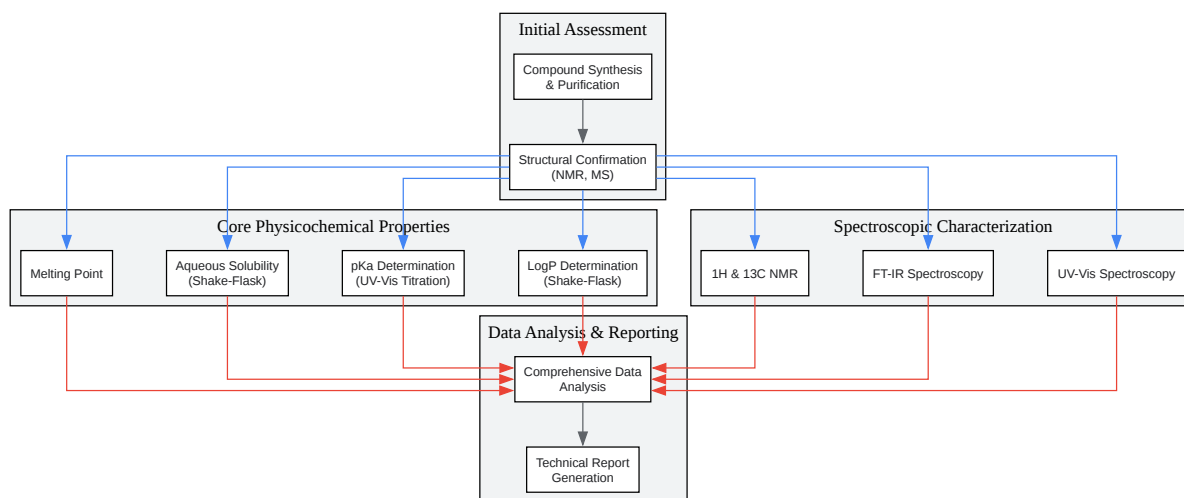
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Indole and its derivatives typically exhibit characteristic absorption bands in the ultraviolet region. The spectrum of 5-carboxyindole is expected to show absorptions characteristic of the indole chromophore.[\[3\]](#)[\[14\]](#)

Experimental Protocol for UV-Vis Spectroscopy

- **Solvent Selection:** Choose a UV-transparent solvent in which 5-carboxyindole is soluble, such as methanol, ethanol, or acetonitrile.
- **Stock Solution Preparation:** Prepare a stock solution of known concentration by accurately weighing the compound and dissolving it in a precise volume of the chosen solvent.
- **Sample Dilution:** Prepare a series of dilutions from the stock solution to concentrations that will yield absorbances in the optimal range of the spectrophotometer (typically 0.1 to 1.0).
- **Spectral Acquisition:** Record the UV-Vis spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm) using the pure solvent as a blank.
- **Data Analysis:** The wavelength of maximum absorbance (λ_{max}) and the molar absorptivity (ϵ) can be determined from the spectral data.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound such as 5-carboxyindole.



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Caption: A workflow diagram illustrating the key stages in the physicochemical characterization of 5-carboxyindole.

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